Z-Arg-Leu-Val-Agly-Ile-Val-OMe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Z-Arg-Leu-Val-Agly-Ile-Val-OMe 的合成涉及一系列肽偶联反应。该过程通常从使用保护基团(如苄氧羰基 (Z))保护氨基开始。然后使用试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))在偶联剂(如 1-羟基苯并三唑 (HOBt) 或 1-羟基-7-氮杂苯并三唑 (HOAt))存在下,将氨基酸依次偶联。 通过脱保护氨基并使用诸如高效液相色谱 (HPLC) 等技术纯化化合物,可以获得最终产物 .

化学反应分析

Z-Arg-Leu-Val-Agly-Ile-Val-OMe 会经历各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,导致形成氧化衍生物。

还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应,从而得到化合物的还原形式。

取代: 取代反应可以在氨基酸残基处发生,导致形成取代衍生物。这些反应的常用试剂包括卤代烷烃和酰氯。

科学研究应用

Inhibition of Cathepsin B

One of the most notable applications of Z-Arg-Leu-Val-Agly-Ile-Val-OMe is its role as an inhibitor of cathepsin B, a cysteine protease involved in various pathological processes including cancer progression and inflammation.

Case Study: Structure-Activity Relationship Analysis

In a study published in 2007, this compound was identified as a potent inhibitor with a Ki value of 480 pM, making it approximately 2310 times more selective for cathepsin B compared to cathepsin K. The study utilized molecular dynamics simulations to elucidate the structure-activity relationships, revealing that the incorporation of the α-aza-glycyl (Agly) moiety contributes to the compound's unique bent conformation, enhancing binding affinity to the enzyme's active site .

| Peptide | Ki (pM) | Selectivity |

|---|---|---|

| This compound | 480 | 2310 times for Cathepsin B over K |

Drug Discovery and Development

This compound has been explored as a lead compound in drug development due to its high potency and selectivity. Its azapeptide structure allows for modifications that can enhance pharmacological properties.

Case Study: Azapeptides in Drug Design

A review highlighted the advantages of azapeptides like this compound in improving the stability and activity of peptide-based therapeutics. The incorporation of azaamino acids has been shown to enhance proteolytic stability while maintaining or improving biological activity .

Molecular Modeling and Interaction Studies

The compound has also been subjected to molecular modeling studies to predict its interactions with biological targets.

Case Study: Interaction with ACE2

In recent research focused on COVID-19, peptides similar to this compound were screened for binding affinity to ACE2, a key receptor for SARS-CoV-2 entry. The study demonstrated that peptides with similar sequences exhibited substantial non-covalent interactions with ACE2, suggesting potential therapeutic avenues for viral inhibition .

| Peptide | Target | Total Interaction Energy (kcal/mol) |

|---|---|---|

| This compound | ACE2 | -330.556 |

Applications in Collagen Research

The unique properties of this compound have implications in collagen research, particularly regarding the stabilization of collagen structures.

Case Study: Stabilization of Triple Helices

Research indicates that azapeptides can enhance the stability of collagen triple helices. Substituting traditional glycine residues with azaGly has been shown to maintain or even improve triple helix formation, which is critical for tissue engineering applications .

作用机制

Z-Arg-Leu-Val-Agly-Ile-Val-OMe 通过选择性抑制组织蛋白酶 B 发挥作用,组织蛋白酶 B 是一种参与蛋白质降解和各种细胞过程的半胱氨酸蛋白酶。该化合物与组织蛋白酶 B 的活性位点结合,阻止酶切割其底物。 这种抑制可以调节各种生物通路,包括那些参与癌症进展和炎症的通路 .

相似化合物的比较

Z-Arg-Leu-Val-Agly-Ile-Val-OMe 由于其对组织蛋白酶 B 的特异性抑制而独一无二。类似的化合物包括:

Z-Arg-Leu-Val-Agly-Ile-Val-OH: 该化合物类似,但缺少甲酯基,这可能会影响其生物活性和稳定性。

Z-Arg-Leu-Val-Agly-Ile-Val-NH2: 该衍生物具有酰胺基而不是酯基,这会影响其与组织蛋白酶 B 的相互作用。

Z-Arg-Leu-Val-Agly-Ile-Val-OBzl: 该化合物具有苄酯基,这会改变其溶解性和药代动力学特性.

This compound 因其对组织蛋白酶 B 的强效和选择性抑制而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵工具 .

生物活性

Z-Arg-Leu-Val-Agly-Ile-Val-OMe is a bioactive peptide that has garnered attention due to its potent biological activities, particularly as an inhibitor of cathepsin B, a cysteine protease implicated in various pathological processes, including cancer metastasis and inflammation. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

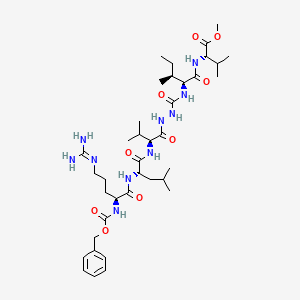

Chemical Structure and Classification

This compound belongs to the class of peptides known as azapeptides, which incorporate modified amino acids that enhance their stability and biological activity. The structure can be represented as follows:

- Z : Protecting group for the amino terminus

- Arg : Arginine

- Leu : Leucine

- Val : Valine

- Agly : α-Aza-glycyl (a modification that improves proteolytic stability)

- Ile : Isoleucine

- Val-OMe : Valine with a methoxy group

This compound is classified as a potent and selective inhibitor of cathepsin B, with an inhibition constant (Ki) reported at approximately 480 pM, indicating its high affinity for the target enzyme .

The primary mechanism through which this compound exerts its biological activity is through the inhibition of cathepsin B. Cathepsin B plays a critical role in protein degradation and has been implicated in tumor invasion and metastasis. By inhibiting this enzyme, this compound may prevent the breakdown of extracellular matrix components, thereby limiting cancer cell migration and invasion .

Inhibition of Cathepsin B

Research has demonstrated that this compound effectively inhibits cathepsin B activity. The compound's selectivity for this enzyme makes it a valuable candidate for therapeutic applications in cancer treatment. The following table summarizes key findings related to its inhibitory activity:

| Compound | Target Enzyme | Ki (pM) | Biological Implications |

|---|---|---|---|

| This compound | Cathepsin B | 480 | Inhibition may reduce tumor invasion and metastasis |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Metastasis Inhibition : A study highlighted the role of cathepsin B in cancer progression. By administering this compound in vitro, researchers observed a significant reduction in the invasive potential of cancer cells, suggesting that this peptide could serve as a therapeutic agent against metastatic disease .

- Cell Viability Assays : In experiments assessing cell viability in the presence of this compound, it was found that higher concentrations led to decreased viability of cancer cell lines, reinforcing its potential as an anti-cancer agent .

- Mechanistic Studies : Additional research focused on the molecular pathways affected by cathepsin B inhibition. The results indicated alterations in apoptosis and autophagy pathways, further supporting the compound's role in regulating cellular processes associated with tumor growth and survival .

属性

分子式 |

C38H64N10O9 |

|---|---|

分子量 |

805.0 g/mol |

IUPAC 名称 |

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |

InChI 键 |

ZLXFGUGFOLETFJ-POPCVQDUSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |

同义词 |

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。